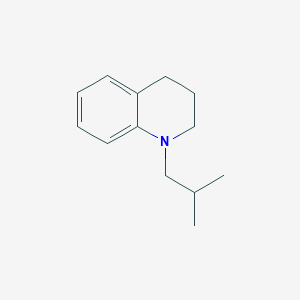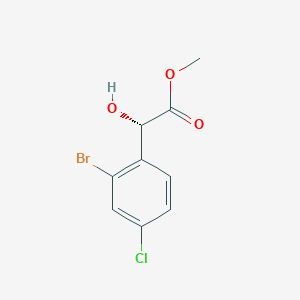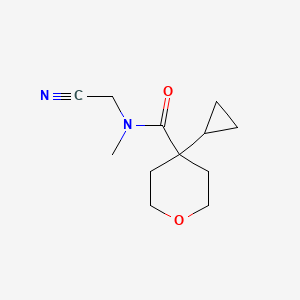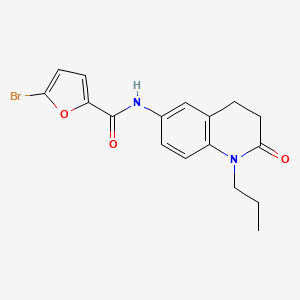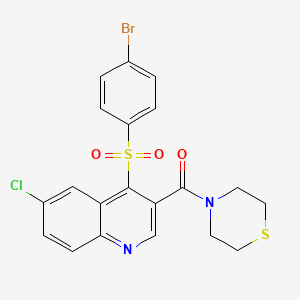
(4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Applications De Recherche Scientifique
(4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone has been used in a variety of scientific research applications. One of its primary uses is as a tool to study the mechanism of action of certain enzymes. It has also been used in studies of cellular signaling pathways and as a potential therapeutic agent for a variety of diseases.
Mécanisme D'action
The mechanism of action of (4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), both of which are important regulators of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone in lab experiments is its specificity for certain enzymes. This makes it a useful tool for studying the mechanism of action of these enzymes and for developing potential therapeutic agents. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on (4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone. One area of interest is in the development of new therapeutic agents based on this compound. Another area of interest is in further understanding the mechanism of action of this compound and its effects on cellular signaling pathways. Additionally, there is potential for using this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of (4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone involves a series of chemical reactions. The starting materials are 4-bromobenzenesulfonyl chloride, 6-chloro-3-quinolinecarboxylic acid, and thiomorpholine. These compounds are reacted together in the presence of a base and a catalyst to produce the final product.
Propriétés
IUPAC Name |
[4-(4-bromophenyl)sulfonyl-6-chloroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S2/c21-13-1-4-15(5-2-13)29(26,27)19-16-11-14(22)3-6-18(16)23-12-17(19)20(25)24-7-9-28-10-8-24/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSKEMCZVHODQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone](/img/structure/B2919713.png)
![2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2919715.png)
![cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2919716.png)
![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2919717.png)
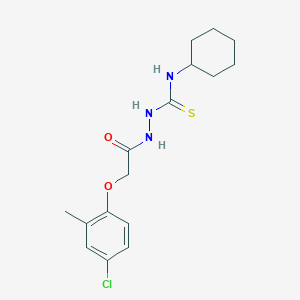

![7-Chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919725.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2919726.png)

